molecular formula C10H15N3 B1285741 (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine CAS No. 876316-38-0

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine

Cat. No.: B1285741
CAS No.: 876316-38-0
M. Wt: 177.25 g/mol
InChI Key: BNVQNNKKUNFIND-UHFFFAOYSA-N
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Description

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine typically involves the reaction of 4-chloropyridine with pyrrolidine under suitable conditions to form the intermediate (2-(Pyrrolidin-1-yl)pyridine). This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a suitable amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of biological systems and can act as a ligand in coordination chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    (2-(Pyrrolidin-1-yl)pyridine): Lacks the methanamine group, making it less versatile in certain reactions.

    (2-(Piperidin-1-yl)pyridin-4-yl)methanamine: Similar structure but with a piperidine ring instead of pyrrolidine, which can affect its chemical reactivity and biological activity.

Uniqueness

(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is unique due to the presence of both pyrrolidine and methanamine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVQNNKKUNFIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585474
Record name 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-38-0
Record name 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(1-PYRROLIDINYL)-4-PYRIDINYL]METHANAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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